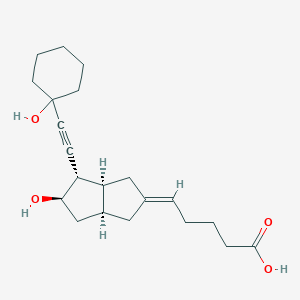

13,14-dehydro-15-cyclohexyl Carbaprostacyclin

概要

説明

Lu 40-545 D5: この化合物は主に科学研究で使用されており、化学、生物学、医学などさまざまな分野で応用されています .

準備方法

合成経路と反応条件: Lu 40-545 D5の合成には、5-ヒドロキシプロパフェノンの重水素化が含まれます反応条件には、重水素化試薬と溶媒の使用が伴い、重水素原子の組み込みが確実に行われます .

工業生産方法: Lu 40-545 D5の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、重水素化試薬を処理し、最終生成物の純度と収量を確保するための特殊な機器と反応器の使用が含まれます。 品質管理対策が実施されて、化合物の整合性と信頼性が維持されます .

化学反応解析

反応の種類: Lu 40-545 D5は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、使用される試薬と条件に応じて、さまざまな生成物を形成するために酸化される可能性があります。

還元: 還元反応は、Lu 40-545 D5を他の重水素標識誘導体に転換させることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

形成される主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はさまざまなヒドロキシル化またはケトン誘導体を生成する可能性があり、一方、還元はさまざまな重水素標識アルコールを生成する可能性があります .

科学研究での応用

化学: Lu 40-545 D5は、さまざまな化学研究で安定同位体標識化合物として使用されます。それは反応機構の理解と分子経路の追跡に役立ちます。

生物学: 生物学研究では、Lu 40-545 D5は代謝経路と酵素相互作用の研究に使用されます。その重水素標識により、生物学的システム内での化合物の正確な追跡が可能になります。

医学: この化合物は、薬物の吸収、分布、代謝、排泄を理解するための薬物動態研究に使用されます。それは新しい治療薬の開発と既存の治療薬の改善に役立ちます。

産業: Lu 40-545 D5は、新しい材料と化学プロセスの開発に使用されます。 その独自の特性は、さまざまな産業用途において価値があります .

化学反応の分析

Types of Reactions: Lu 40-545 D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert Lu 40-545 D5 into other deuterium-labeled derivatives.

Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction can produce various deuterium-labeled alcohols .

科学的研究の応用

Pharmacological Properties

Mechanism of Action

13,14-dehydro-15-cyclohexyl Carbaprostacyclin functions primarily as an inhibitor of platelet aggregation, particularly in response to adenosine diphosphate (ADP). Its effectiveness is characterized by an effective dose (ED50) that indicates its potency in inhibiting human platelet aggregation .

Stability and Efficacy

This compound is noted for its chemical stability compared to natural PGI2, which is rapidly metabolized in the body. This stability allows for prolonged therapeutic effects, making it a valuable candidate for clinical applications .

Cardiovascular Disorders

-

Pulmonary Hypertension

Analogous compounds have been utilized in treating pulmonary arterial hypertension (PAH). Research indicates that prostacyclin analogs can improve hemodynamics and exercise capacity in patients with PAH . The vasodilatory properties of this compound suggest potential benefits in managing this condition. -

Platelet Aggregation Inhibition

The ability of this compound to inhibit ADP-induced platelet aggregation positions it as a potential therapeutic agent in preventing thrombotic events, particularly in patients at risk for cardiovascular diseases .

Neuroprotection

-

Cerebral Ischemia

Studies have shown that prostaglandin receptor signaling can protect neurons during ischemic events. Specifically, the activation of IP receptors by analogs like this compound has demonstrated neuroprotective effects in rodent models of cerebral ischemia . These findings highlight the compound's potential application in neurodegenerative diseases and acute brain injuries. -

Excitotoxicity

The compound's role in modulating neuronal survival during excitotoxic conditions (e.g., NMDA-induced toxicity) suggests its utility in developing treatments for conditions such as Alzheimer's disease and other forms of neurodegeneration .

Data Tables

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Cardiovascular Health | Inhibits ADP-induced platelet aggregation | Prevents thrombotic events |

| Pulmonary Hypertension | Vasodilatory effects | Improves hemodynamics and exercise capacity |

| Neuroprotection | Protects neurons from ischemic damage | Potential treatment for cerebral ischemia |

| Excitotoxicity | Modulates neuronal survival under excitotoxic stress | Treatment for neurodegenerative diseases |

Case Studies

-

Pulmonary Hypertension Treatment

A clinical study involving patients with PAH demonstrated significant improvements in pulmonary artery pressure and exercise tolerance following treatment with prostacyclin analogs. Patients reported enhanced quality of life metrics alongside measurable physiological improvements . -

Neuroprotection in Ischemic Models

In a rodent model of cerebral ischemia, administration of this compound resulted in reduced neuronal death and improved functional outcomes when compared to control groups receiving no treatment .

作用機序

Lu 40-545 D5の作用機序には、特定の分子標的と経路との相互作用が含まれます。重水素標識により、これらの相互作用の詳細な研究が可能になり、分子レベルでの化合物の影響に関する洞察が得られます。 正確なメカニズムは、特定の用途と研究されている生物学的または化学的システムによって異なります .

類似の化合物との比較

類似の化合物:

5-ヒドロキシプロパフェノン: Lu 40-545 D5の非重水素化バージョンです。

5-ヒドロキシプロパフェノン-d6塩酸塩: 6つの重水素原子を持つ別の重水素標識誘導体です。

独自性: Lu 40-545 D5は、その特定の重水素標識により、研究用途において明確な利点を提供するため、ユニークです。 重水素原子は、化合物の安定性とトレーサビリティを強化し、さまざまな分野における詳細な研究に役立ちます .

類似化合物との比較

5-Hydroxy Propafenone: The non-deuterated version of Lu 40-545 D5.

5-Hydroxy Propafenone-d6 hydrochloride: Another deuterium-labeled derivative with six deuterium atoms.

Uniqueness: Lu 40-545 D5 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms enhance the stability and traceability of the compound, making it valuable for detailed studies in various fields .

生物活性

13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic analog of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This compound has garnered interest due to its potential therapeutic applications, particularly in cardiovascular diseases and inflammation. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

- Molecular Formula : C19H26O5

- Molecular Weight : 342.41 g/mol

- Structure : The compound features a cyclohexyl group and lacks the double bond between carbon atoms 13 and 14, which contributes to its stability compared to natural PGI2.

Carbaprostacyclin exerts its biological effects primarily through the activation of prostaglandin receptors:

- IP Receptor Activation : It activates the IP receptor, leading to increased levels of cyclic adenosine monophosphate (cAMP), which mediates vasodilation and inhibits platelet aggregation .

- PPARδ Activation : It also activates peroxisome proliferator-activated receptor δ (PPARδ), influencing metabolic processes and inflammatory responses .

Vasodilatory Effects

Carbaprostacyclin has been shown to induce vasodilation in various animal models. In vitro studies demonstrated that it relaxes vascular smooth muscle through cAMP-mediated pathways, similar to PGI2 but with reduced potency .

Antiplatelet Activity

The compound inhibits platelet aggregation, which is critical in preventing thrombus formation. Its antiplatelet effects are approximately 30 times less potent than PGI2 but offer enhanced chemical stability .

Anti-inflammatory Properties

Studies indicate that Carbaprostacyclin modulates the production of pro-inflammatory cytokines (e.g., IL-1, IL-6) and reduces vascular inflammation. This property is beneficial in conditions like atherosclerosis and other inflammatory diseases .

In Vivo Studies

A series of animal studies have demonstrated the efficacy of Carbaprostacyclin in reducing blood pressure and improving blood flow in models of hypertension. For example:

- In a rat model of pulmonary hypertension, administration of Carbaprostacyclin resulted in significant reductions in mean pulmonary arterial pressure compared to control groups .

- Histopathological evaluations revealed that treatment with Carbaprostacyclin led to improved myocardial architecture and reduced signs of ischemic damage compared to untreated controls .

Case Studies

- Case Study on Cardiovascular Effects : A study involving patients with pulmonary arterial hypertension showed that Carbaprostacyclin improved exercise capacity and quality of life metrics. Patients reported fewer episodes of dyspnea during physical activity after treatment initiation.

- Inflammation Model : In a model of acute inflammation induced by carrageenan, Carbaprostacyclin administration resulted in a significant reduction in paw edema compared to untreated animals, indicating its potential as an anti-inflammatory agent .

Data Tables

特性

IUPAC Name |

(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIPMFCHTFFLFR-PRYZLTTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。